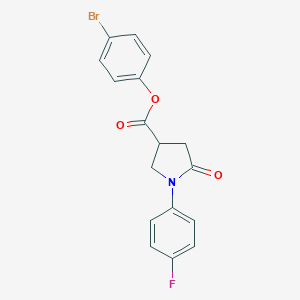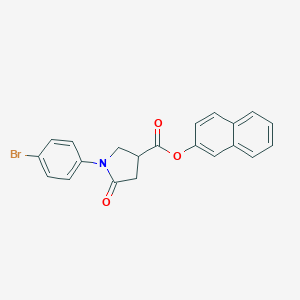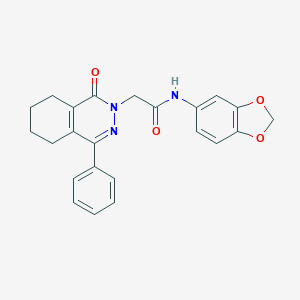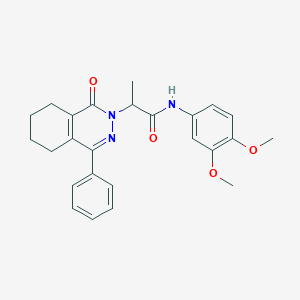![molecular formula C18H17BrN2O4S B271089 6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271089.png)
6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that belongs to the group of heterocyclic compounds. It has shown potential in scientific research for its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the inhibition of specific enzymes and receptors in the body. It inhibits the activity of COX-2, which is responsible for the production of inflammatory prostaglandins. It also inhibits the activity of topoisomerase I and II, which are essential for DNA replication and cell division. Additionally, it has been found to bind to the beta-amyloid peptide, which is responsible for the formation of plaques in the brain in Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to reduce inflammation by inhibiting the activity of COX-2. It also induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase I and II. Additionally, it has been found to bind to beta-amyloid peptide and prevent its aggregation, thereby reducing the formation of plaques in the brain in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its unique mechanism of action and potential applications in various scientific fields. However, one of the major limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One potential direction is to explore its potential as a neuroprotective agent and in the treatment of Alzheimer's disease. Another direction is to investigate its potential as an anti-cancer agent and its mechanism of action in inducing cell cycle arrest and apoptosis. Additionally, further research can be conducted to improve its solubility in water and enhance its potential applications in various scientific fields.
In conclusion, this compound is a unique chemical compound that has shown potential in scientific research for its anti-inflammatory, anti-cancer, and anti-microbial properties. Its mechanism of action involves the inhibition of specific enzymes and receptors in the body, and it has been found to possess several biochemical and physiological effects. Although it has some limitations in lab experiments, there are several future directions for research on this compound, which can enhance its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis method of 6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the reaction of 6-bromo-2-chloronicotinic acid with 6-ethoxy-1,3-benzothiazole-2-amine in the presence of triethylamine and DMF. The reaction mixture is then treated with hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid chloride to obtain the final product.
Aplicaciones Científicas De Investigación
6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively studied for its potential use in scientific research. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also shown potential as a neuroprotective agent and in the treatment of Alzheimer's disease.
Propiedades
Fórmula molecular |
C18H17BrN2O4S |
|---|---|
Peso molecular |
437.3 g/mol |
Nombre IUPAC |
2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C18H17BrN2O4S/c1-2-24-7-3-4-10-11(5-7)26-18(20-10)21-16(22)12-8-6-9-13(12)17(23)25-15(9)14(8)19/h3-5,8-9,12-15H,2,6H2,1H3,(H,20,21,22) |
Clave InChI |
TVVIKOVZTMEYRS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3C4CC5C3C(=O)OC5C4Br |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3C4CC5C3C(=O)OC5C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)

![N-[3-(methylthio)phenyl]-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide](/img/structure/B271023.png)


![N-(3-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B271028.png)